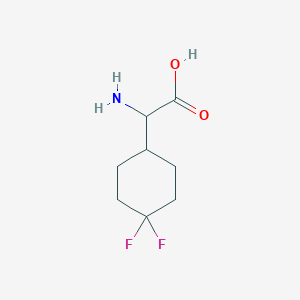

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

描述

属性

IUPAC Name |

2-amino-2-(4,4-difluorocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACGGSRPGHQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the difluoro groups.

Amination: The difluorocyclohexanone is then subjected to amination to introduce the amino group.

Acetic Acid Introduction: Finally, the amino-difluorocyclohexane is reacted with a suitable acetic acid derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

化学反应分析

Types of Reactions

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and difluoro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amino derivatives.

Substitution: Formation of substituted cyclohexyl derivatives.

科学研究应用

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Modulate Receptors: Interact with cellular receptors to alter signaling pathways.

Affect Gene Expression: Influence the expression of genes related to its biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Cyclohexyl Derivatives

Key Insights :

- The amino group in this compound enables hydrogen bonding with biological targets (e.g., Gln215 in collagenase), unlike non-amino analogs .

- Fluorination at 4,4-positions reduces metabolic oxidation compared to non-fluorinated cyclohexyl groups, improving pharmacokinetics .

Halogen-Substituted Aromatic Amino Acids

Key Insights :

- Chlorinated or brominated aromatic analogs exhibit stronger halogen bonding but higher toxicity risks compared to fluorinated cyclohexyl derivatives .

- Aromatic amino acids generally show higher enzymatic inhibition but poorer solubility than alicyclic analogs .

Trifluoromethyl-Substituted Analogs

Key Insights :

Non-Fluorinated Cyclohexyl Amino Acids

Key Insights :

- Non-fluorinated cyclohexyl analogs are more prone to oxidative metabolism, limiting their in vivo utility .

- Phenyl-substituted amino acids are classic building blocks but lack the steric and electronic effects of fluorinated groups .

生物活性

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, also known as (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, is a chiral amino acid derivative with potential applications in medicinal chemistry. Its unique structure, characterized by a cyclohexyl group with difluoromethyl substituents, suggests promising biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

- Molecular Formula : C8H14ClF2NO2

- Molecular Weight : 229.66 g/mol

- CAS Number : 2250243-69-5

The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its electrophilic character, potentially increasing its reactivity and selectivity towards biological targets.

Potential Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with neurotransmitter receptors, influencing signaling pathways crucial for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : This compound has demonstrated the ability to protect cells from oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, suggesting that this compound may also have neuroprotective properties.

- Potential Anti-inflammatory Activity : Investigations into its anti-inflammatory effects are ongoing, with preliminary evidence supporting its role in modulating inflammatory responses.

Comparative Analysis with Related Compounds

A comparative analysis of this compound and similar compounds reveals distinct biological profiles based on structural variations:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-2-amino-3-(3-fluorophenyl)propanoic acid | Contains a phenyl group; less sterically hindered | Antidepressant properties |

| (R)-2-amino-4-methylpentanoic acid | Methyl substitution on the cyclohexane ring | Neuroprotective effects |

| (R)-2-amino-(1-naphthalen-1-yl)propanoic acid | Naphthalene ring; increased lipophilicity | Potential anti-cancer activity |

The unique difluorinated cyclohexane structure of this compound may provide advantages in terms of receptor selectivity and metabolic stability compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Study : A study demonstrated that this compound exhibited significant antioxidant properties in vitro. The compound was effective in reducing oxidative stress markers in cultured cells.

- Neuroprotection Research : Preliminary findings suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. Further studies are needed to elucidate the underlying mechanisms.

- Pharmacokinetic Studies : A pharmacokinetic analysis indicated that the compound has favorable bioavailability and metabolic stability in mouse models. This suggests potential for further development as a therapeutic agent .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid?

- Answer : The synthesis typically involves regioselective fluorination of cyclohexane precursors. For example, fluorinated cyclohexyl building blocks can be synthesized via radical or electrophilic fluorination, followed by coupling with glycine derivatives. Key steps include protecting the amino group during fluorination to prevent side reactions. Purification often requires chromatography or recrystallization to isolate enantiomers .

- Methodological Tip : Use NMR (¹⁹F and ¹H) to monitor fluorination efficiency and intermediates.

Q. How is the structural conformation of this compound validated in academic research?

- Answer : X-ray crystallography is the gold standard for confirming stereochemistry and molecular geometry. For example, single-crystal X-ray studies (as in ) resolve bond angles and fluorine positioning. Complementary techniques include:

- NMR : ¹³C and ¹⁹F NMR to verify substituent positions.

- Mass Spectrometry : High-resolution MS for molecular formula confirmation .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Answer : Start with in vitro assays:

- Enzyme Inhibition : Test against target enzymes (e.g., proteases) using fluorogenic substrates.

- Cell Viability : Use MTT assays in relevant cell lines to assess cytotoxicity.

- Solubility : Measure logP and aqueous solubility to guide formulation .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect them?

- Answer :

- Chiral Resolution : Employ stereoselective catalysts (e.g., chiral auxiliaries) or enzymatic resolution (e.g., nitrilases, as in ).

- Detection : Use chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. For example, highlights nitrilase-mediated resolution for enantiopure fluorinated amino acids .

- Data Interpretation : Compare retention times with standards and calculate enantiomeric excess (ee) via peak integration.

Q. How do conflicting bioactivity results across assay models arise, and how can they be resolved?

- Answer : Discrepancies may stem from:

- Enantiomeric Contamination : Even minor impurities (<5%) can skew results. Validate purity via chiral chromatography.

- Assay Conditions : pH, solvent (DMSO vs. aqueous), or protein binding differences. Re-test under standardized conditions.

- Metabolic Stability : Fluorine substitution () enhances metabolic resistance but may alter target engagement. Perform stability assays in liver microsomes .

Q. What computational strategies predict the impact of 4,4-difluorocyclohexyl substitution on target binding?

- Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to assess fluorine’s electrostatic effects.

- Docking Studies : Compare binding affinities of fluorinated vs. non-fluorinated analogues.

- QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data .

Q. How does the fluorine substitution pattern influence pharmacokinetic properties?

- Answer : The 4,4-difluoro group:

- Enhances Lipophilicity : Increases membrane permeability (measured via PAMPA assays).

- Reduces Metabolic Degradation : Fluorine resists CYP450 oxidation, improving half-life (validate via microsomal assays).

- Potential Toxicity : Screen for off-target binding to iodine transporters (e.g., NIS) due to fluorine’s size mimicry .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR and X-ray crystallography data?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。